3,3'-(1H-Pyrazole-3,5-diyl)dipyridine
Overview
Description
3,3'-(1H-Pyrazole-3,5-diyl)dipyridine is a useful research compound. Its molecular formula is C13H10N4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
The synthesis of pyrazole-derived ligands like 3-phenyl-5-(2-pyridyl) pyrazole and their complexes with Co(II) demonstrates their application in chemical synthesis and structural analysis. The study provides insights into the molecular structures of these complexes, highlighting the hexacoordinated metal atom's bonding and the ligands' arrangement (Chadghan et al., 2000).
2. Coordination Chemistry
The coordination chemistry of 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles and related ligands, including pyrazoles, offers a comprehensive view of their interaction with metals, particularly in the context of dinucleating ligands (Klingele & Brooker, 2003). This aspect is crucial for understanding the reactivity and applications of these compounds in various fields, including material science and catalysis.
3. Photophysical Properties
The synthesis of heteroleptic Ir(III) metal complexes bearing pyrazole ligands like 3-(trifluoromethyl)-5-(2-pyridyl)pyrazole demonstrates their application in achieving highly efficient, room-temperature blue phosphorescence. This finding is significant for the development of phosphorescent materials and light-emitting devices (Yang et al., 2005).
4. Antimicrobial and Antiproliferative Properties
Pyrazole derivatives containing a pyridyl moiety have shown potential in antimicrobial applications. The synthesized compounds have been tested against various organisms, indicating their utility in pharmaceutical research (Wang et al., 2015). Additionally, novel pyrazole derivatives have been studied for their antiproliferative properties against cancer cell lines, showcasing their potential as therapeutic agents (Ananda et al., 2017).
5. Fluorescence Probing
Pyrazoline derivatives, such as 3-(2-pyridyl)-2-pyrazoline, have been explored as novel fluorescent probes for Zn2+ ions. These studies are crucial for developing new sensing materials for metal ions, which have applications in environmental monitoring and biochemistry (Wang et al., 2001).
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1H-pyrazol-5-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-3-10(8-14-5-1)12-7-13(17-16-12)11-4-2-6-15-9-11/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBIPNIMMAQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NN2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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